Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Stereochemistry: (5S,7S) configuration, influencing conformational stability and intermolecular interactions .
- Substituents: A methyl group at position 5 and a trifluoromethyl (CF₃) group at position 5. The CF₃ group enhances lipophilicity and metabolic resistance, making it advantageous in drug design.
- Ring saturation: The 4,5,6,7-tetrahydropyrimidine core introduces conformational flexibility compared to fully aromatic analogs.
- Functional group: Ethyl ester at position 3, which can act as a prodrug moiety for carboxylic acid derivatives.
This compound’s structural features are critical for its physicochemical and biological properties, as discussed below in comparison to analogs.
Properties
IUPAC Name |
ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-3-19-10(18)7-5-15-17-8(11(12,13)14)4-6(2)16-9(7)17/h5-6,8,16H,3-4H2,1-2H3/t6-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXJLIKCULSEGE-XPUUQOCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2N[C@H](C[C@H](N2N=C1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of EN300-6508104 are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidines class, which is known for its diverse biological activity. Some compounds in this class have shown antibacterial, cytotoxic, antifungal, and antitumor activity. .
Mode of Action
It’s known that the introduction of a difluoromethyl group into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule, as well as its metabolic stability and binding affinity to receptors. This suggests that EN300-6508104 may interact with its targets in a similar manner, leading to changes in cellular processes.
Result of Action
The molecular and cellular effects of EN300-6508104’s action are currently unknown and would depend on its specific targets and mode of action. Given the known biological activities of the pyrazolo[1,5-a]pyrimidines class, potential effects could range from antibacterial to antitumor effects.
Biological Activity
Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound notable for its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring fused with a pyrazole moiety. Its chemical formula is with a molecular weight of 277.247 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological interactions due to its electron-withdrawing nature.
Synthesis
The synthesis of this compound can be achieved through several methods aligned with green chemistry principles. One notable method involves the condensation of propionaldehyde with ethyl 3-oxobutanoate and 5-aminotetrazole under solvothermal conditions at approximately 120 °C.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, in vitro studies have demonstrated that derivatives exhibit antiproliferative effects against MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values in the low micromolar range .
- Neurological Disorders : The compound's structural features suggest potential applications in treating neurological disorders. The trifluoromethyl group may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Interaction studies using molecular docking simulations have indicated that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound's stereochemistry plays a crucial role in its binding affinity to biological receptors relevant to disease pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4c | MDA-MB-231 | 17.83 | |
| 4j | MCF-7 | 19.73 | |
| Ethyl derivative | HePG2 | Not specified |
These findings highlight the potential of this compound as a lead compound for further development in cancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Variations
Position 5 Modifications
Ethyl (5S,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (7b) :
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 514799-10-1) :
Position 7 Modifications
- Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Substituents: Difluoromethyl (CF₂H) at position 7 and 4-methoxyphenyl at position 4. The 4-methoxyphenyl group may improve target binding through π-π interactions .
Carboxylate Positional Isomerism
- Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 712319-10-3) :
Stereochemical Variations
Physicochemical and Pharmacological Comparisons
Key Properties
Q & A
Q. What are the established synthetic routes for Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate?
The compound is synthesized via cyclocondensation reactions. A common method involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with trifluoromethyl ketones (e.g., cyclopropyl or methyl-substituted ketones) under acidic conditions (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core. Multi-step protocols may include protecting group strategies for stereochemical control at the 5S and 7S positions. Post-cyclization esterification or functionalization is often required to achieve the final product .
Q. How is the compound characterized spectroscopically to confirm its structure and purity?
Key techniques include:
- 1H/13C NMR : To verify stereochemistry and substituent positions (e.g., trifluoromethyl and methyl groups).
- FT-IR : Confirms carbonyl (C=O) and ester (C-O) functional groups.
- LC-MS/HPLC : Validates molecular weight (e.g., ~303.28 g/mol) and purity (>95%).
- X-ray crystallography : Resolves absolute stereochemistry for chiral centers .
Q. What are the primary biological targets associated with this compound?
The compound is a potential inhibitor of phosphoinositide 3-kinases (PI3K), a key enzyme in cancer and inflammation pathways. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and target binding. Preliminary studies suggest selectivity for PI3K isoforms (e.g., PI3Kγ), but validation via kinase profiling assays is required .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given the (5S,7S) configuration?
Chiral resolution methods include:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Asymmetric catalysis : Employing chiral ligands (e.g., BINOL-derived catalysts) during cyclization.
- Crystallization-induced diastereomer resolution : Utilizing chiral carboxylic acids to separate enantiomers .
Q. What strategies optimize catalytic efficiency in large-scale synthesis?
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) improve reaction rates.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while green solvents (e.g., ethanol/water mixtures) reduce environmental impact.
- Flow chemistry : Continuous reactors minimize side reactions and improve yield consistency .
Q. How do structural modifications influence PI3K inhibition potency?
A structure-activity relationship (SAR) study comparing derivatives reveals:
| Derivative | Substituents | PI3Kγ IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Parent compound | 5S-methyl, 7S-CF₃ | 12.3 ± 1.2 | High for PI3Kγ |
| 5-cyclopropyl analog | Cyclopropyl at C5 | 8.7 ± 0.9 | Improved isoform selectivity |
| 7-phenyl analog | Phenyl at C7 | 45.6 ± 3.1 | Reduced activity |
The trifluoromethyl group at C7 is critical for hydrophobic interactions with PI3K’s ATP-binding pocket .
Q. How should contradictory data in biological assays be resolved?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Validate using standardized kinase profiling panels (e.g., Eurofins KinaseProfiler).
- Compound stability : Perform LC-MS stability tests in assay buffers (pH 7.4, 37°C).
- Structural analogs : Compare with derivatives (e.g., 5-cyclopropyl or 7-phenyl variants) to isolate substituent effects .
Q. What analytical challenges arise in quantifying metabolic stability?
- Metabolite identification : Use HILIC-MS/MS to detect polar metabolites (e.g., hydroxylated or demethylated products).
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC-UV.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
